molecular formula C26H40O3 B12105970 5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol

5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol

Cat. No.: B12105970
M. Wt: 400.6 g/mol
InChI Key: HHGRMHMXKPQNGF-GIGQHJLASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Inecalcitol is synthesized through a series of chemical reactions starting from commercially available precursors. The synthetic route involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and reduction reactions. The final product is obtained through purification processes such as crystallization or chromatography . Industrial production methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Inecalcitol undergoes various chemical reactions, including:

    Oxidation: Inecalcitol can be oxidized to form different metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can modify the functional groups in inecalcitol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Inecalcitol can undergo substitution reactions where functional groups are replaced by others.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

Inecalcitol has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Inecalcitol is compared with other vitamin D analogues, such as calcitriol and alfacalcidol. While all these compounds activate the vitamin D receptor, inecalcitol has unique properties that make it more suitable for certain therapeutic applications:

Inecalcitol’s lower hypercalcemic activity and higher antiproliferative effects make it a promising candidate for treating conditions like prostate cancer and psoriasis .

Properties

Molecular Formula

C26H40O3

Molecular Weight

400.6 g/mol

IUPAC Name

5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol

InChI

InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/b19-9?,20-10+

InChI Key

HHGRMHMXKPQNGF-GIGQHJLASA-N

Isomeric SMILES

CC(CC#CC(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C3CC(CC(C3)O)O)C

Canonical SMILES

CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

Origin of Product

United States

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